molecular formula C12H21NO3 B1592430 Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate CAS No. 412293-43-7

Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate

Cat. No.: B1592430
CAS No.: 412293-43-7
M. Wt: 227.3 g/mol
InChI Key: YIVQKLSACUDWHD-UHFFFAOYSA-N
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Description

Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexane ring substituted with a methyl group at the 1-position and a ketone at the 4-position. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 219.26 g/mol and a purity of 95% . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules such as kinase inhibitors or antiviral agents. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVQKLSACUDWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619361
Record name tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate
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Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

412293-43-7
Record name 1,1-Dimethylethyl N-(1-methyl-4-oxocyclohexyl)carbamate
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Record name tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate
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Record name tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
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Biological Activity

Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from diverse research sources.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • IUPAC Name : tert-butyl methyl(4-oxocyclohexyl)carbamate
  • CAS Number : 400899-84-5

The structural uniqueness of this compound arises from its combination of a tert-butyl group, a carbamate functional group, and a cyclohexyl moiety with a ketone. This configuration influences its stability and reactivity, making it a valuable compound for various applications in chemical research and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction disrupts metabolic pathways and affects cellular functions, which can be critical in various therapeutic contexts, including cancer treatment and enzyme regulation.

Biological Activity and Applications

Research indicates that this compound exhibits notable biological activity in several areas:

  • Enzyme Interactions : The compound has been studied for its ability to modulate enzyme activities, suggesting potential applications in drug design aimed at targeting specific biochemical pathways.
  • Pharmacological Potential : Its unique structure allows it to serve as a precursor for developing pharmaceutical agents that target specific biological processes. This includes applications in cancer therapy where enzyme inhibition is crucial.
  • Chiral Auxiliary in Synthesis : In organic synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products which are essential in developing effective drugs.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
Tert-butyl (4-oxocyclohexyl)carbamateC12H21NO3Lacks the methyl group at position 1
Tert-butyl (3-oxocyclohexyl)carbamateC12H21NO3Contains an oxo group at position 3 instead of 4
Tert-butyl 3-oxocyclopentylcarbamateC11H19NO3Features a cyclopentane ring instead of cyclohexane

The distinct features of this compound contribute to its unique biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Inhibition Studies : Investigations into its inhibitory effects on specific enzymes have shown promising results, indicating potential therapeutic applications in managing diseases associated with enzyme dysregulation.
  • Drug Development Research : The compound's role as an intermediate in synthesizing biologically active compounds has been documented, emphasizing its importance in pharmaceutical chemistry.
  • Synthesis Methodologies : Research has explored various synthesis methods for this compound, including solvent-free reactions that enhance yield and purity, which are crucial for its application in drug development.

Comparison with Similar Compounds

Ring Size and Substituent Position

  • Cyclohexyl vs.
  • Oxo Group Position : The 3-oxocyclohexyl analog (CAS 885280-38-6) lacks the methyl group, reducing steric hindrance and altering hydrogen-bonding interactions in catalytic processes .

Functional Group Variations

  • Linear vs. Cyclic Ketones : The linear 4-oxobutan-2-yl derivative (CAS 186743-06-6) exhibits lower similarity due to its flexible chain, which impacts conformational stability and solubility in polar solvents .
  • Phenyl-Spaced Derivatives : tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate (CAS 178163-65-0) incorporates a phenyl group, enhancing π-π stacking interactions in solid-state structures but reducing aqueous solubility .

Preparation Methods

Synthesis via Carbamate Formation in Methanol

One reported method involves stirring tert-butyl 1-methyl-4-oxocyclohexylcarbamate in methanol with 3-[(aminooxy)methyl]pyridine, leading to the formation of the target compound after 5 hours of reaction time at ambient conditions. The reaction mixture is concentrated under vacuum, and the residue is triturated with diisopropylether, followed by filtration to isolate the product as a white solid. The yield and characterization data include:

Parameter Details
Solvent Methanol (0.5 mL)
Reaction time 5 hours
Isolation Concentration in vacuo, trituration with diisopropylether, filtration
Product form White solid
Characterization 1H-NMR (300 MHz, CDCl3), MS (ES+): m/e 334.20
Yield Not explicitly stated, but 892 mg isolated from starting 1.00 g

This method highlights mild reaction conditions and straightforward work-up, suitable for laboratory-scale synthesis.

Reductive Amination Using Sodium Cyanoborohydride

Reductive Amination of Boc-Protected Cyclohexanone Derivatives

A related synthetic approach for carbamate derivatives of cyclohexanones involves reductive amination where tert-butyl (4-oxocyclohexyl)carbamate reacts with amines in the presence of sodium cyanoborohydride as a reducing agent. The reaction is typically conducted in ethanol at ambient temperature for 16 hours. The process includes:

Parameter Details
Substrates Boc-4-aminocyclohexanone and amine hydrochloride salt
Solvent Ethanol (25 mL)
Reducing agent Sodium cyanoborohydride (590 mg, 9.39 mmol)
Reaction time 16 hours
Work-up Aqueous NaOH quench, extraction with ethyl acetate, drying over sodium sulfate, flash chromatography
Products Mixture of cis- and trans- isomers of substituted carbamates
Yields 45% (cis-isomer), 19% (trans-isomer)

This method is effective for introducing amine substituents on the cyclohexyl ring while maintaining the carbamate protecting group intact. The mild reducing conditions prevent over-reduction of the keto group.

Carbamate Derivative Preparation via Phase Transfer Catalysis

Alkylation and Carbamation in Biphasic Systems

A patent describes the preparation of tert-butyl carbamate derivatives using phase transfer catalysis. The procedure involves:

Parameter Details
Reactants (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-t-butyl carbamate
Solvent Ethyl acetate (360 mL)
Catalyst Tetrabutylammonium bromide (1.5 g)
Base 50% KOH aqueous solution (61.1 g)
Temperature Initially molten, cooled to 0–5 °C
Reaction time Not explicitly stated, but reaction continued at 0–5 °C after base addition
Work-up Extraction with water, washing with dilute hydrochloric acid, saturated sodium bicarbonate, and water
Yield 92.4% product after crystallization with normal hexane

This approach demonstrates high yield and purity, leveraging phase transfer catalysis to facilitate carbamate formation under controlled temperature and biphasic conditions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Methanol Stirring with Aminooxy Pyridine tert-butyl 1-methyl-4-oxocyclohexylcarbamate, methanol, 3-[(aminooxy)methyl]pyridine 5 h Not specified (892 mg isolated) Mild conditions, simple work-up
Reductive Amination Boc-4-aminocyclohexanone, sodium cyanoborohydride, ethanol 16 h 45 (cis), 19 (trans) Introduces amine substituents, moderate yields
Phase Transfer Catalysis t-butyl carbamate derivative, ethyl acetate, tetrabutylammonium bromide, KOH Several hours (temperature controlled) 92.4 High yield, biphasic system, crystallization

Research Findings and Analytical Data

  • NMR Characterization: The 1H-NMR spectra for the methanol stirring method showed characteristic signals corresponding to the tert-butyl group (9H, singlet at ~1.44 ppm), methyl substituent (3H, singlet at ~1.35 ppm), and protons on the cyclohexyl ring and carbamate nitrogen, confirming the product structure.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ES+) gave a molecular ion peak at m/e 334.20, consistent with the expected molecular weight of the carbamate derivative.

  • Purity and Yield: The phase transfer catalysis method yielded a high purity product (92.4%) after crystallization, indicating the efficiency of this approach for scale-up and industrial synthesis.

Q & A

Q. 1.1. What are the optimized synthetic routes for Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butyl carbamate with 1-methyl-4-oxocyclohexylamine derivatives under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like THF or DCM at 0–25°C . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of carbamate to cyclohexanone derivative) and reaction time (6–12 hours). Impurities often arise from competing ring-opening or over-alkylation; purification via column chromatography (SiO₂, hexane/EtOAc gradient) achieves >95% purity .

Q. 1.2. Which analytical techniques are recommended for characterizing this carbamate’s purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantifies purity (>98% typical) and detects trace byproducts (e.g., deprotected amines) using a C18 column and acetonitrile/water mobile phase .
  • ¹H/¹³C NMR : Key signals include tert-butyl protons (δ 1.4–1.5 ppm) and carbamate carbonyl (δ 154–156 ppm) .
  • FT-IR : Confirms carbamate C=O stretch (~1680–1720 cm⁻¹) and absence of hydroxyl groups (if protected) .

Advanced Research Questions

Q. 2.1. How does the stereoelectronic environment of the cyclohexyl ring influence reactivity in functional group transformations?

Methodological Answer: The 4-oxo group and 1-methyl substituent create a rigid chair conformation, directing nucleophilic attacks to equatorial positions. For example, reduction with NaBH₄ selectively yields cis-4-hydroxy derivatives due to steric hindrance from the tert-butyl group . Computational DFT studies (B3LYP/6-31G*) corroborate transition-state stabilization in axial hydride delivery .

Q. 2.2. What strategies resolve contradictions in reported biological activity data across structural analogs?

Methodological Answer: Discrepancies arise from varying assay conditions (e.g., enzyme sources, buffer pH). A standardized protocol includes:

  • Dose-response curves (IC₅₀ values) against purified targets (e.g., kinases) .
  • SAR analysis : Compare analogs like tert-butyl (4-oxocycloheptyl)carbamate (7-membered ring, reduced activity) and tert-butyl (3-bromo-4-oxocyclohexyl)carbamate (halogen enhances binding) .
  • Molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

Q. 2.3. What advanced purification techniques mitigate challenges in isolating enantiomerically pure forms?

Methodological Answer:

  • Chiral SFC : Uses amylose-based columns (Chiralpak IA) with supercritical CO₂/ethanol to resolve diastereomers (ee >99%) .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., L-tartaric acid) .
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes .

Q. 2.4. How do steric and electronic effects of the tert-butyl group modulate carbamate stability under acidic/basic conditions?

Methodological Answer: The tert-butyl group enhances steric protection of the carbamate carbonyl, delaying hydrolysis. Kinetic studies (pH 1–13) show:

  • Acidic conditions (pH <3) : Slow hydrolysis (t₁/₂ ~48 hours) via protonation of the carbonyl oxygen .
  • Basic conditions (pH >10) : Rapid cleavage (t₁/₂ ~2 hours) due to hydroxide attack on the carbonyl .
  • Stabilization strategies : Use electron-withdrawing substituents (e.g., nitro groups) on the cyclohexyl ring to reduce hydrolysis rates .

Methodological Considerations

Q. 3.1. Designing Comparative Studies with Structurally Similar Carbamates

  • Control compounds : Include tert-butyl (4-oxocycloheptyl)carbamate (ring size variation) and benzyl analogs (e.g., tert-butyl benzyl(4-oxocyclohexyl)carbamate) to assess steric/electronic contributions .
  • Assay panels : Test across enzyme families (e.g., serine hydrolases, cytochrome P450s) to identify selectivity .

Q. 3.2. Computational Approaches for Predicting Reactivity and Binding

  • MD simulations (GROMACS) : Model carbamate-enzyme complexes over 100 ns to identify stable binding modes .
  • QM/MM calculations : Evaluate transition states for hydrolysis or nucleophilic substitutions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate
Reactant of Route 2
Tert-butyl (1-methyl-4-oxocyclohexyl)carbamate

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